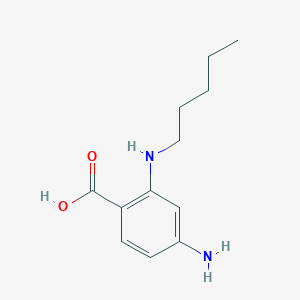![molecular formula C15H18NS+ B13128490 3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium is a heterocyclic compound that features a thiazolium ring fused with a cyclopentane ring The mesityl group, which is a derivative of mesitylene, is attached to the thiazolium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of mesityl bromide with a thiazole derivative in the presence of a base, such as sodium hydride, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Wissenschaftliche Forschungsanwendungen
3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride: Similar structure but with a cycloheptane ring instead of a cyclopentane ring.
3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium perchlorate: Another similar compound with a different counterion.
Uniqueness
3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium is unique due to its specific ring structure and the presence of the mesityl group.
Eigenschaften
Molekularformel |
C15H18NS+ |
|---|---|
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
3-(2,4,6-trimethylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-3-ium |
InChI |
InChI=1S/C15H18NS/c1-10-7-11(2)15(12(3)8-10)16-9-17-14-6-4-5-13(14)16/h7-9H,4-6H2,1-3H3/q+1 |
InChI-Schlüssel |
ANSCMAVTZFMKMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
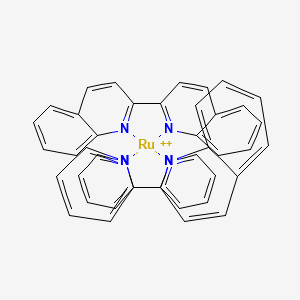

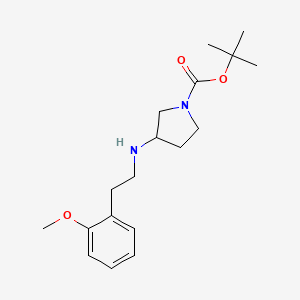
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
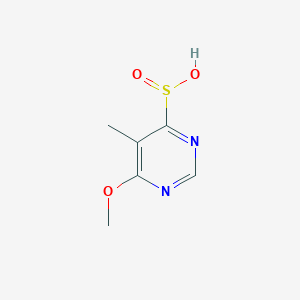
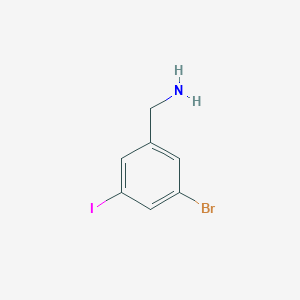

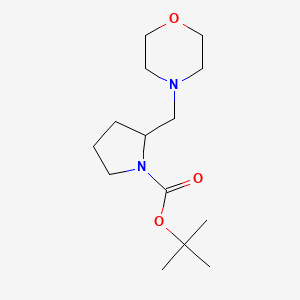
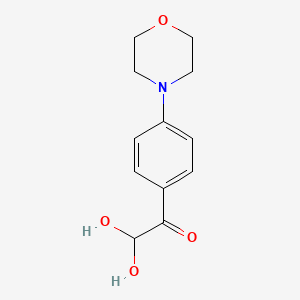

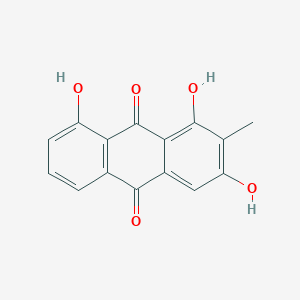
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
